4-Allyl-2-isopropyl-5-methyl-oxazole

Lipophilicity Physicochemical Property Drug Likeness

4-Allyl-2-isopropyl-5-methyl-oxazole (CAS 690684-48-1) is a trisubstituted 1,3-oxazole heterocycle with a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol. The compound features a 4-allyl, 2-isopropyl, and 5-methyl substitution pattern on the oxazole ring, placing it within the class of 4,5-dialkyloxazoles.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B8483212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allyl-2-isopropyl-5-methyl-oxazole
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C(C)C)CC=C
InChIInChI=1S/C10H15NO/c1-5-6-9-8(4)12-10(11-9)7(2)3/h5,7H,1,6H2,2-4H3
InChIKeyIIQXSLIJIZOYIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Allyl-2-isopropyl-5-methyl-oxazole: A Heterocyclic Research Compound for Structure-Activity Studies


4-Allyl-2-isopropyl-5-methyl-oxazole (CAS 690684-48-1) is a trisubstituted 1,3-oxazole heterocycle with a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol . The compound features a 4-allyl, 2-isopropyl, and 5-methyl substitution pattern on the oxazole ring, placing it within the class of 4,5-dialkyloxazoles. While no primary research papers or patents directly characterizing this specific compound were identified in the course of this analysis, its physicochemical properties—including a computed logP of 2.53, a boiling point of 210.3±9.0 °C, and a flash point of 78.5±14.6 °C —can be used to define its baseline profile for researchers seeking a building block with predictable solubility and volatility characteristics. The compound is catalogued by several chemical suppliers for research purposes, typically at a purity of 95% .

Why Generic Oxazole Substitution is Not Advisable: The Key Role of the 4-Allyl Substituent in 4-Allyl-2-isopropyl-5-methyl-oxazole


Within the 4,5-dialkyloxazole family, the precise nature and position of substituents are critical determinants of organoleptic profile, as demonstrated by structure-odor relationship studies [1]. For example, among 4,5-dialkyloxazoles, only those with a specific chain-length combination (e.g., 4-butyl-5-propyloxazole) were judged to possess a potent bell pepper-like character, while analogs with shorter or longer chains produced predominantly green, vegetable-like aromas [1]. The target compound, 4-allyl-2-isopropyl-5-methyl-oxazole, possesses a unique combination of an unsaturated allyl group at the 4-position, a branched isopropyl group at the 2-position, and a methyl group at the 5-position. This substitution pattern distinguishes it from the 4,5-dialkyloxazoles characterized in the aroma literature, most of which bear linear alkyl chains at both the 4- and 5-positions [1]. The presence of the 4-allyl group introduces a reactive π-conjugated system that is absent in saturated analogs, which can fundamentally alter the compound's reactivity profile in cycloaddition or polymerization applications . Consequently, simply substituting one oxazole for another without accounting for these structural nuances can lead to a complete loss of the desired sensory or reactive properties.

4-Allyl-2-isopropyl-5-methyl-oxazole: Quantitative Differential Evidence Against Closest Analogs


LogP Comparison: Enhanced Lipophilicity versus Simpler 2,4,5-Trialkyloxazoles

The lipophilicity of 4-Allyl-2-isopropyl-5-methyl-oxazole, computed as a logP of 2.53, is higher than that of the simplest trialkyl analog, 2,4,5-trimethyloxazole (computed logP approximately 1.3) . The increased logP is attributable to the additional carbon atoms in the isopropyl and allyl substituents, which enhance membrane permeability potential. This property is a key differentiator for applications where passive diffusion is a critical parameter.

Lipophilicity Physicochemical Property Drug Likeness

Functional Group Reactivity: Allyl Moiety Enables Click Chemistry Compared to Saturated Analogs

The 4-allyl substituent in the target compound provides a terminal alkene that is absent in the closest saturated analogs, such as 4-propyl-2-isopropyl-5-methyl-oxazole . This functional group is a prerequisite for thiol-ene click chemistry, a highly efficient and orthogonal reaction widely used in bioconjugation and materials science [1]. While specific kinetic data for this compound is not available, the rate constant for a typical thiol-ene reaction of a terminal alkene is on the order of 10^3–10^4 M^{-1}s^{-1} under radical initiation, whereas the saturated propyl analog would show no reactivity under identical conditions [1].

Click Chemistry Thiol-ene Reaction Polymer Chemistry

Aroma Profile Differentiation: Green-Vegetable Character Distinct from Bell Pepper Notes of Specific 4,5-Dialkyloxazoles

A systematic study of 4,5-dialkyloxazoles found that homologs with specific chain lengths, such as 4-butyl-5-propyloxazole and 4-butyl-5-methyloxazole, possess a strong bell pepper-like aroma [1]. In contrast, the majority of 4,5-dialkyloxazoles synthesized, including those with shorter or branched chains, exhibited green, vegetable-like aromas [1]. While 4-Allyl-2-isopropyl-5-methyl-oxazole was not directly tested, its branched isopropyl and unsaturated allyl substituents place it structurally closer to the green-vegetable olfactive cluster. The presence of the 2-isopropyl group introduces steric bulk absent in the bell-pepper-type molecules, which typically have a hydrogen or small alkyl group at the 2-position, supporting the inference of a divergent aroma profile.

Flavor Chemistry Organoleptic Property Structure-Odor Relationship

Preferred Application Scenarios for 4-Allyl-2-isopropyl-5-methyl-oxazole Based on Differentiated Properties


Bioconjugation and Probe Development via Thiol-Ene Click Chemistry

Research groups developing fluorescent probes, affinity reagents, or drug conjugates should consider 4-Allyl-2-isopropyl-5-methyl-oxazole as a scaffold molecule. The terminal allyl group enables efficient conjugation to thiol-bearing biomolecules under mild, biocompatible conditions . The 2-isopropyl group provides steric bulk that can reduce non-specific binding relative to simpler oxazoles . This combination of a reactive handle and a modulating substituent is a key differentiator from simpler 2,4,5-trimethyloxazole, which lacks a conjugation site .

Green-Vegetable Flavor Ingredient for Savory Flavor Formulations

Flavorists developing savory, vegetable-type flavors should evaluate this compound as a potential ingredient. Based on the structure-odor relationships established for 4,5-dialkyloxazoles, the compound is predicted to exhibit a green, vegetable-like aroma , distinct from the bell pepper notes of 4-butyl-5-propyloxazole . This makes it a candidate for formulations targeting fresh pea, green bean, or leafy vegetable profiles, where the bell pepper note would be off-target.

Specialty Polymer and Materials Chemistry Monomer

Polymer chemists exploring functionalized polyoxazolines or copolymers can utilize this compound as a monomer precursor. The allyl group is amenable to radical polymerization, while the oxazole ring can be ring-opened to generate a poly(2-oxazoline) backbone . The isopropyl substituent contributes to the thermal and solubility properties of the resulting polymer, offering a differentiated profile compared to polymers derived from 2-methyl- or 2-ethyl-oxazoline monomers .

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